AZ-628

Paradoxical ERK activation Type II kinase inhibitor CRAF dimerization

Researchers studying BRAF deletion variants or CRAF-driven tumors face a critical problem: type I Raf inhibitors paradoxically activate ERK signaling, producing confounded results. AZ-628 solves this as a type II pan-Raf inhibitor binding the inactive DFG-out conformation, suppressing B-Raf, B-Raf V600E, and c-Raf-1 without paradoxical pathway activation. • Validated against vemurafenib-resistant BRAF ΔNVTAP deletion variants • Effective in KRAS-mutant models where type I inhibitors fail; synergistic with MEK inhibitors • Unique ABCG2-specific MDR reversal at 3 μM without affecting ABCB1/ABCC1/ABCC10 • Supplied ≥98% purity with full analytical documentation

Molecular Formula C27H25N5O2
Molecular Weight 451.5 g/mol
CAS No. 878739-06-1
Cat. No. B1684355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ-628
CAS878739-06-1
SynonymsAZ628;  AZ-628;  AZ 628
Molecular FormulaC27H25N5O2
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C
InChIInChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33)
InChIKeyZGBGPEDJXCYQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ-628: Overview and Evidence-Driven Procurement


AZ-628 (CAS 878739-06-1) is a synthetic, orally bioavailable, ATP-competitive small molecule that functions as a pan-Raf kinase inhibitor of the type II class, binding the inactive DFG-out conformation of B-Raf, B-Raf V600E, and c-Raf-1 [1]. It is a quinazilinone benzamide derivative (molecular weight 451.52 Da; formula C₂₇H₂₅N₅O₂) [2]. Originally developed by AstraZeneca, AZ-628 is supplied under a licensing arrangement by multiple vendors as a research-grade reagent . What distinguishes AZ-628 from the broader Raf inhibitor class is its type II binding mechanism, which imparts a distinct pharmacological profile—balanced pan-Raf inhibition without the paradoxical pathway activation characteristic of type I inhibitors such as dabrafenib and vemurafenib [3]. This mechanistic differentiation has direct consequences for experimental design and compound selection, making generic substitution a high-risk decision in several well-defined research contexts.

AZ-628: Risks of Generic Substitution


Raf inhibitors are functionally heterogeneous—not interchangeable. AZ-628 is a type II inhibitor that binds the DFG-out (inactive) kinase conformation, whereas dabrafenib and vemurafenib are type I (DFG-in) inhibitors and sorafenib is a type II multikinase agent with distinct selectivity [1]. In cell-based systems, type I Raf inhibitors such as dabrafenib paradoxically activate ERK signaling in wild-type BRAF and CRAF-overexpressing contexts, while AZ-628 does not [1]. Moreover, BRAF deletion variants (e.g., ΔNVTAP) that arise clinically are fully resistant to vemurafenib but remain sensitive to AZ-628 [2]. Even among type II inhibitors, AZ-628 exhibits an ABCG2-specific MDR reversal property that sorafenib does not possess at equivalent non-toxic concentrations [3]. Substituting AZ-628 with a type I inhibitor, a different type II inhibitor, or a multikinase sorafenib analog will therefore produce qualitatively different experimental outcomes—particularly in CRAF-dependent, non-V600 BRAF-mutant, or ABCG2-overexpressing models. The quantitative evidence below establishes these divergences definitively.

AZ-628 Evidence-Based Selection Guide


Paradoxical ERK Activation: Type II vs. Type I RAF Inhibitors

In HEK293T cells co-expressing wild-type BRAF and CRAF, the type I inhibitor dabrafenib increased ERK phosphorylation (p-ERK) at all tested concentrations (8, 80, and 800 nM)—a hallmark of paradoxical pathway activation. In contrast, AZ-628 increased p-ERK only at the lowest concentrations (8 and 80 nM) and inhibited ERK at 800 nM. The strongest paradoxical ERK activation for dabrafenib occurred at 80 nM, and the magnitude of this activation was substantially greater than that induced by AZ-628 [1]. Mechanistically, AZ-628 binds the DFG-out (inactive) conformation of BRAF with a slow off-rate, which prevents the inhibitor-induced RAF dimerization from translating into catalytic transactivation of the unbound protomer [2]. CRAF overexpression reduced dabrafenib-mediated ERK inhibition in both V600E and D549G BRAF backgrounds, but barely altered AZ-628-mediated ERK inhibition, confirming that AZ-628 maintains target suppression even under CRAF-driven resistance conditions [1].

Paradoxical ERK activation Type II kinase inhibitor CRAF dimerization BRAF wild-type signaling

RAF/MEK Combination in Non-V600 BRAF NSCLC

In the G466V BRAF-mutant (kinase-impaired) non-small cell lung cancer cell line H1666, one-week treatment with AZ-628 (2.5 μM) plus trametinib (25 nM) decreased cell viability by 15.75% relative to DMSO controls, whereas dabrafenib (2.5 μM) plus trametinib decreased viability by only 3.5%—a 4.5-fold difference in long-term growth inhibition. Cell confluency was reduced by 18% for AZ-628 + trametinib versus 9% for dabrafenib + trametinib [1]. At the single-agent level, AZ-628 alone reduced H1666 viability to 65% of controls after one week, while dabrafenib alone did not decrease viability—in fact, dabrafenib-treated cells reached higher confluencies than DMSO controls, indicative of paradoxical growth stimulation [1]. AZ-628 also induced stronger MEK and ERK inhibition than dabrafenib at both 2 h and 48 h time points, and produced superior caspase 3/7 activation when combined with trametinib [1].

Non-V600 BRAF mutation NSCLC MEK inhibitor combination H1666 cell line

BRAF ΔNVTAP Mutation: Type II vs. Type I Inhibitor Efficacy

A recurring five-amino-acid (NVTAP) deletion in the BRAF β3-αC loop, identified in patient-derived pancreatic tumors, produces a kinase variant (BRAF ΔNVTAP) that exhibits constitutive signaling activity. Foster et al. (2016) demonstrated that cell lines expressing BRAF ΔNVTAP show high sensitivity to AZ-628 and GDC-0879 but complete resistance to vemurafenib after 1-hour treatment. In 72-hour cell viability assays, BRAF ΔNVTAP lines remained fully resistant to vemurafenib, partially sensitive to GDC-0879, and fully sensitive to AZ-628 [1]. Structural analysis of the BRAF ΔNVTAP–AZ-628 co-crystal revealed that the αC-helix is locked in the inward (active) conformation, and steric constraints from the shortened loop prevent the αC-outward shift required for vemurafenib binding. AZ-628, as a type II DFG-out inhibitor, tolerates the αC-inward geometry and can productively engage the deletion mutant [2]. In contrast, BRAF V600E cell lines (e.g., A-375) were sensitive to all three inhibitors, confirming that the differential sensitivity is genotype-specific [1].

BRAF deletion mutations Vemurafenib resistance αC-helix conformation Pancreatic cancer

ABCG2-Mediated MDR Reversal and Isoform Selectivity

In an ABCG2-overexpressing multidrug-resistant cell model, AZ-628 at 3 μM completely reversed ABCG2-mediated drug resistance—restoring intracellular accumulation of the ABCG2 substrate mitoxantrone to levels comparable to the ABCG2 inhibitor fumitremorgin C (FTC)—without affecting ABCB1 (P-glycoprotein), ABCC1, or ABCC10-mediated MDR at the same concentration. The reversal effect was concentration-dependent and mechanistically attributed to attenuated ABCG2-mediated drug efflux and stimulated ABCG2-associated ATPase activity [1]. The non-toxic concentration (3 μM) produced no significant reduction in cell viability in parental or ABCG2-overexpressing lines, confirming that the MDR reversal is pharmacologically separable from growth inhibition [1]. Molecular docking indicated that AZ-628 binds to the ABCG2 substrate-binding site with a higher affinity score than the substrate drug mitoxantrone [1]. This property is distinct from other Raf inhibitors: neither dabrafenib, vemurafenib, nor sorafenib has been reported to functionally reverse ABCG2-mediated MDR at non-toxic concentrations with comparable isoform selectivity [1].

ABCG2 transporter Multidrug resistance reversal Chemosensitization Efflux pump modulation

Pan-RAF Inhibition: Balanced vs. Mutant-Selective Profiles

In cell-free kinase assays, AZ-628 inhibits c-Raf-1 (IC₅₀ = 29 nM), B-Raf V600E (IC₅₀ = 34 nM), and wild-type B-Raf (IC₅₀ = 105 nM) . This yields a tight c-Raf-1/B-Raf V600E ratio of 0.85—indicating near-equal potency against both isoforms. In contrast, dabrafenib exhibits a steep potency gradient: B-Raf V600E IC₅₀ = 0.7 nM vs. c-Raf IC₅₀ = 5.0 nM, a 7.1-fold selectivity for the mutant kinase . Vemurafenib shows B-Raf V600E IC₅₀ ≈ 31 nM and c-Raf IC₅₀ ≈ 48 nM (1.5-fold ratio) but has no meaningful wild-type B-Raf inhibition (IC₅₀ ≈ 100 nM) . Sorafenib, a type II multikinase inhibitor, differs substantially: its primary Raf target is c-Raf (IC₅₀ = 6 nM), with weaker inhibition of B-Raf V600E (IC₅₀ ≈ 38 nM) [1]. AZ-628 is distinguished by its balanced pan-Raf profile—simultaneously inhibiting c-Raf-1, B-Raf V600E, and wild-type B-Raf within a narrow potency window—making it functionally distinct from the mutant-selective dabrafenib, the mutant-preferred vemurafenib, and the c-Raf-biased sorafenib. In the HMS LINCS KINOMEscan panel, AZ-628 at 100 nM–1 μM Kd range engages BRAF, RAF1, DDR1, CSF1R, PDGFRA/B, EPH receptors, and p38 MAPKs, while 150+ other kinases were confirmed non-binding [2].

Pan-RAF inhibitor Biochemical IC50 comparison Kinase selectivity c-Raf-1 inhibition

Type II RAF/MEK Inhibitor Synergy in KRAS-Mutant Cancers

Through large-scale cellular compound combination screening, type II RAF inhibitors such as AZ-628 demonstrated synergistic activity with the MEK inhibitor cobimetinib in multiple KRAS-mutant cancer indications, including non-small cell lung cancer, colorectal cancer, and ovarian cancer. In contrast, type I RAF inhibitors (vemurafenib, dabrafenib) were not effective in KRAS-mutant contexts, either as single agents or in combination with MEK inhibitors [1]. The synergy was mechanistically linked to MEK inhibitor-induced RAS-GTP accumulation and CRAF:BRAF heterodimerization, which sensitizes cells specifically to type II RAF inhibition [1]. In non-V600 BRAF mutant cell lines, combined pan-RAF and MEK inhibition using sorafenib/AZ-628 plus selumetinib produced significantly stronger suppression of cell growth, cell migration, and ERK activation, along with increased apoptosis induction, compared to single-agent treatments [2]. In xenograft models, the combination of type II RAF inhibitors with MEK inhibitors achieved synergistic tumor growth inhibition and durable MAPK pathway suppression [1].

KRAS mutant cancer RAF-MEK inhibitor synergy Type II RAF inhibitor Pancreatic and colorectal cancer

AZ-628 Application Scenarios


BRAF ΔNVTAP Deletion Mutant Studies

For laboratories studying BRAF β3-αC loop deletion variants—identified in pancreatic adenocarcinoma and other solid tumors—AZ-628 is one of the few commercially available Raf inhibitors with structurally and functionally validated activity. The co-crystal structure confirms that AZ-628 binds the αC-inward conformation adopted by BRAF ΔNVTAP, whereas vemurafenib cannot access the αC-outward state required for its binding, resulting in complete resistance [1]. For any project involving functional characterization of BRAF deletion mutants, AZ-628 is the appropriate positive control and mechanistic probe, not vemurafenib, dabrafenib, or PLX-4720.

CRAF-Dependent Cancer Models and RAS-Active Signaling Contexts

In experimental systems where CRAF is the dominant signaling driver—including many KRAS-mutant tumors and non-V600 BRAF cancers—AZ-628 is the Raf inhibitor of choice because it avoids the paradoxical ERK activation that plagues type I inhibitors. The data show that AZ-628 inhibits ERK more effectively than dabrafenib across 13 patient-derived BRAF mutants co-expressed with CRAF, and CRAF overexpression does not attenuate AZ-628-mediated pathway suppression [1]. Researchers using KRAS-mutant pancreatic, colorectal, or NSCLC models should procure AZ-628 rather than dabrafenib or vemurafenib for RAF-targeted intervention studies.

MEK Inhibitor Combination Screens in KRAS-Mutant Cancers

Type II pan-RAF inhibitors such as AZ-628 are uniquely positioned for combination screening with MEK inhibitors (cobimetinib, trametinib, selumetinib) in KRAS-mutant models. Large-scale screening data confirm that type II RAF inhibitors achieve synergistic activity with MEK inhibitors, while type I inhibitors (vemurafenib, dabrafenib) are inactive in the same genetic context [1]. AZ-628 + trametinib demonstrated superior pro-apoptotic effects and durable growth inhibition compared to dabrafenib + trametinib in kinase-impaired BRAF mutant NSCLC [2]. Procurement of AZ-628 is indicated for any MEK inhibitor synergy study conducted in a KRAS-mutant or CRAF-dependent background.

ABCG2-Mediated Multidrug Resistance Reversal Studies

AZ-628 is the only Raf inhibitor characterized for ABCG2-specific MDR reversal at a non-toxic concentration (3 μM). It completely restores intracellular accumulation of ABCG2 substrate chemotherapeutics without affecting ABCB1-, ABCC1-, or ABCC10-mediated efflux [1]. Studies requiring a dual-function compound that simultaneously inhibits RAF signaling and reverses ABCG2-mediated drug efflux—for example, in mitoxantrone-resistant breast cancer or topotecan-resistant models—should select AZ-628. The functional separation between growth inhibition and efflux modulation at the 3 μM concentration enables clean experimental dissection of these two pharmacological activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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